Boc-N-Me-D-Tyr(Me)-OH.DCHA
Description
Significance of N-Methylated Amino Acids in Peptide Design
N-methylation, the substitution of the amide proton with a methyl group in the peptide backbone, is a key tool in medicinal chemistry. researchgate.netingentaconnect.com This seemingly minor alteration can profoundly improve the pharmacokinetic profile of a peptide. researchgate.netpeptide.com One of the primary benefits is enhanced stability against enzymatic degradation. ingentaconnect.compeptide.com Proteolytic enzymes, which readily metabolize standard peptides, often fail to recognize or cleave the N-methylated amide bond, leading to a longer in-vivo half-life. peptide.comnih.gov
Furthermore, N-methylation can increase a peptide's membrane permeability and, consequently, its oral bioavailability. peptide.comresearchgate.net The methyl group reduces the hydrogen-bonding capacity of the amide nitrogen, which can disrupt secondary structures and increase lipophilicity, facilitating passage across cellular barriers. researchgate.netnih.gov Research has also shown that N-methylation can conformationally constrain the peptide backbone, which can lead to enhanced receptor selectivity and, in some cases, convert a receptor agonist into an antagonist. peptide.comresearchgate.net This modification has been instrumental in developing peptidomimetics with improved therapeutic properties. researchgate.net
Role of D-Amino Acids in Peptide Chemistry and Biology
While life on Earth is overwhelmingly based on L-amino acids, their enantiomers, D-amino acids, play crucial roles, particularly in the microbial world and as a tool for synthetic peptide chemistry. frontiersin.orgwikipedia.org The most significant advantage of incorporating D-amino acids into a peptide sequence is the dramatic increase in resistance to proteolysis. nih.govletstalkacademy.com Proteases are stereospecific enzymes designed to act on L-amino acid substrates, making peptides containing D-amino acids largely invulnerable to their action. frontiersin.orgnih.gov This enhanced biostability leads to a longer circulation half-life for peptide drugs. nih.gov
Beyond stability, the presence of D-amino acids can be critical for biological activity and receptor recognition. frontiersin.orgmdpi.com In some natural peptides, such as the opioid peptide dermorphin, the D-amino acid is essential for binding to its receptor; the all-L-amino acid version is inactive. mdpi.comnih.gov The unique stereochemistry of D-amino acids introduces specific conformational changes that can optimize the peptide's structure for receptor interaction. researchgate.net They are found in a variety of natural products, including the cell walls of bacteria and in the venoms of certain animals like cone snails. wikipedia.orgresearchgate.net
Contextualizing Boc-N-Me-D-Tyr(Me)-OH.DCHA within Advanced Amino Acid Derivatives
This compound is a highly modified amino acid derivative designed for use in solid-phase peptide synthesis. It represents the convergence of the principles discussed above to create a building block with multiple desirable attributes.
D-Configuration: The "D-Tyr" indicates the amino acid is the D-isomer of tyrosine, conferring resistance to enzymatic degradation. nih.govletstalkacademy.com
N-Methylation: The "N-Me" signifies that the backbone amide nitrogen is methylated, further enhancing proteolytic stability and potentially improving membrane permeability. peptide.comacs.org
Side-Chain Methylation: The "(Me)" in "Tyr(Me)" indicates that the hydroxyl group on the tyrosine side chain has been methylated, forming a methyl ether. This modification can alter binding interactions and solubility.
Boc Protecting Group: "Boc" (tert-butyloxycarbonyl) is a protecting group attached to the amino terminus. This group prevents unwanted reactions during peptide synthesis and is readily removed under specific chemical conditions to allow for the step-wise addition of the next amino acid in the sequence.
DCHA Salt: The compound is supplied as a dicyclohexylamine (B1670486) (DCHA) salt. This improves the stability and handling properties of the powdered amino acid derivative, making it easier to store and use in synthesis. glpbio.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | N-Cyclohexylcyclohexanamine;(2R)-2-({[(2-methylpropan-2-yl)oxy]carbonyl}(methyl)amino)-3-(4-methoxyphenyl)propanoic acid | N/A |
| Molecular Formula | C₁₆H₂₃NO₅ · C₁₂H₂₃N | cookechem.com |
| Molecular Weight | 492.68 g/mol | N/A |
| CAS Number | 178208-61-2 | chemicalbook.com |
Table 2: Summary of Modifications in this compound and Their Significance
| Modification | Feature | Primary Benefit(s) in Peptide Design | Source(s) |
|---|---|---|---|
| D-Stereocenter | D-Tyrosine | Enhances stability against protease degradation. | nih.govletstalkacademy.comnih.gov |
| N-Methylation | N-Methyl group on backbone | Increases protease resistance; improves membrane permeability and oral bioavailability; constrains peptide conformation. | researchgate.netpeptide.comnih.gov |
| Side-Chain Modification | O-Methylation of Tyrosine | Alters hydrophobicity and potential receptor interactions. | N/A |
| Protecting Group | Boc (tert-butyloxycarbonyl) | Protects the N-terminus during chemical synthesis, enabling controlled, stepwise peptide assembly. | N/A |
| Salt Formation | Dicyclohexylamine (DCHA) | Improves the stability and handling of the amino acid derivative as a solid. | glpbio.com |
Table 3: Mentioned Compounds
| Compound Name | Abbreviation / Other Name |
|---|---|
| This compound | N/A |
| Dicyclohexylamine | DCHA |
| tert-Butyloxycarbonyl | Boc |
Structure
2D Structure
Properties
Molecular Formula |
C28H46N2O5 |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C16H23NO5.C12H23N/c1-16(2,3)22-15(20)17(4)13(14(18)19)10-11-6-8-12(21-5)9-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-9,13H,10H2,1-5H3,(H,18,19);11-13H,1-10H2/t13-;/m1./s1 |
InChI Key |
WLGWIMOMDIMBKW-BTQNPOSSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Integration of Boc N Me D Tyr Me Oh.dcha in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) Applications
Boc-N-Me-D-Tyr(Me)-OH.DCHA is utilized in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the assembly of peptide chains. rsc.orgpeptide.com In SPPS, the peptide is constructed while anchored to a solid support, which simplifies the purification process at each step. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a common approach where the temporary N-terminal Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), and the permanent side-chain protecting groups (like benzyl (B1604629) ethers) are cleaved at the end of the synthesis with a stronger acid. rsc.orggoogle.com
Incorporation Challenges and Solutions for N-Methylated Residues
The introduction of N-methylated amino acids, such as Boc-N-Me-D-Tyr(Me)-OH, into a growing peptide chain is notoriously challenging. The primary obstacle is the steric hindrance imposed by the N-methyl group. This bulkiness can significantly slow down the coupling reaction of the subsequent amino acid, leading to incomplete reactions and the formation of deletion sequences where the intended amino acid is missing. researchgate.netcem.com This issue is particularly pronounced when coupling another N-methylated residue, resulting in consecutive N-methylated amino acids in the peptide sequence. researchgate.net
To overcome these challenges, several strategies have been developed:
Specialized Coupling Reagents: The use of highly reactive coupling reagents is essential. Phosphonium-based reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate), often in combination with additives like HOAt (1-hydroxy-7-azabenzotriazole), have proven effective for these difficult couplings. researchgate.net Uronium/aminium-based reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are also widely used. peptide.com
Microwave-Assisted SPPS: The application of microwave energy has been shown to significantly accelerate and improve the efficiency of coupling sterically hindered amino acids. cem.comspringernature.com Microwave irradiation can drive difficult coupling reactions to completion in a much shorter time compared to conventional methods at room temperature. cem.com
Extended Coupling Times and Double Coupling: Allowing for longer reaction times or performing a second coupling step (double coupling) with fresh reagents can help to ensure the reaction proceeds to completion. nih.gov Monitoring the coupling reaction is crucial to determine if these steps are necessary.
In-situ Neutralization Protocols: In Boc-SPPS, protocols that combine the neutralization and coupling steps can improve efficiency. rsc.org
Coupling Strategies in SPPS Utilizing Boc-N-Me-D-Tyr(Me)-OH
The successful incorporation of Boc-N-Me-D-Tyr(Me)-OH into a peptide sequence via SPPS hinges on the selection of an appropriate coupling strategy. Given the steric hindrance, carbodiimide (B86325) reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) alone are often insufficient and can lead to low yields and side reactions. scielo.org.mx
More potent activating agents are required. The use of HATU in the presence of a non-nucleophilic base such as DIEA (diisopropylethylamine) is a common and effective method for coupling N-methylated amino acids. peptide.com A typical procedure would involve pre-activating the Boc-N-Me-D-Tyr(Me)-OH with HATU and DIEA before adding it to the resin-bound peptide with a free N-terminal amine. peptide.com Alternatively, phosphonium (B103445) salt reagents like PyBroP have also been successfully employed for this purpose, often at reduced temperatures to minimize potential side reactions. peptide.com
Monitoring the completion of the coupling reaction is also a critical part of the strategy. Traditional ninhydrin (B49086) tests are not effective for detecting secondary amines like N-methylated residues. The bromophenol blue test is a suitable alternative for monitoring these couplings. peptide.com
Solution-Phase Peptide Synthesis Applications
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or for complex peptides where SPPS might be inefficient. scielo.org.mx
Optimization of Coupling Conditions for Hindered Amino Acids
Similar to SPPS, the steric hindrance of N-methylated amino acids like Boc-N-Me-D-Tyr(Me)-OH is a major consideration in solution-phase synthesis. scielo.org.mx The choice of coupling reagent is paramount. While DCC can be used, it often results in low yields and long reaction times. scielo.org.mx More powerful reagents like HATU have been shown to be much more effective, leading to higher yields and shorter reaction times without significant epimerization. scielo.org.mx The optimization of solvent, temperature, and stoichiometry of the reagents is crucial to maximize the coupling efficiency and minimize side reactions.
Impact of N-Methylation and D-Configuration on Peptide Assembly Efficiency
The presence of N-methylation and a D-configuration amino acid significantly impacts the efficiency of peptide assembly.
N-Methylation:
Reduced Coupling Efficiency: As previously discussed, the primary impact of N-methylation is a decrease in the rate and efficiency of peptide bond formation due to steric hindrance. researchgate.netcem.com This can lead to lower yields and the need for more forceful coupling conditions or longer reaction times.
Conformational Effects: N-methylation restricts the conformational freedom of the peptide backbone. nih.gov This can be beneficial for stabilizing a desired secondary structure, but it can also lead to peptide aggregation on the solid support, further hindering reagent access and reducing synthetic efficiency. rsc.org
Increased Solubility: On the other hand, N-methylation can increase the solubility of the peptide in organic solvents, which can be advantageous during purification. scielo.org.mx
D-Configuration:
Stereochemical Integrity: The use of a D-amino acid does not inherently complicate the peptide bond formation chemically. However, maintaining the stereochemical integrity of the chiral center is crucial. The choice of coupling reagents and conditions must be carefully considered to avoid racemization (the conversion of the D-isomer to a mixture of D- and L-isomers). Using urethane-based protecting groups like Boc helps to suppress this side reaction. researchgate.net
The combination of N-methylation and a D-configuration in this compound creates a sterically demanding building block. Its successful use requires a careful selection of synthetic strategies, powerful coupling reagents, and rigorous monitoring to ensure the efficient and accurate assembly of the desired peptide sequence.
Advanced Characterization Techniques for Boc N Me D Tyr Me Oh.dcha and Its Peptide Conjugates
Spectroscopic Analysis
Spectroscopic methods are indispensable for the structural verification of modified amino acids like Boc-N-Me-D-Tyr(Me)-OH.DCHA. These techniques provide a detailed view of the molecular architecture, ensuring the correct incorporation of protective groups and modifications.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the exact structure of organic molecules. For this compound, ¹H and ¹³C NMR are used to confirm the presence and connectivity of all atoms in the molecule.
¹H NMR provides information on the chemical environment of protons. For a related compound, BOC-D-TYR-OME, the ¹H NMR spectrum shows characteristic signals that can be extrapolated to predict the spectrum of Boc-N-Me-D-Tyr(Me)-OH. nih.gov In the case of Boc-N-Me-D-Tyr(Me)-OH, the N-methyl group would introduce a singlet at approximately 2.7-3.0 ppm, while the O-methyl group would appear as a singlet around 3.7-3.8 ppm. The protons of the dicyclohexylamine (B1670486) (DCHA) salt would be visible as a complex multiplet in the upfield region of the spectrum.
¹³C NMR offers insight into the carbon skeleton of the molecule. The spectrum of a similar compound, BOC-L-Tyrosine, reveals distinct signals for the carbonyl carbons, aromatic carbons, and the carbons of the Boc protecting group. chemicalbook.com For this compound, additional signals for the N-methyl and O-methyl carbons would be expected around 30-40 ppm and 55-60 ppm, respectively. The carbons of the DCHA moiety would also produce a unique set of signals.
| Proton (¹H) | Expected Chemical Shift (ppm) for Boc-N-Me-D-Tyr(Me)-OH | Multiplicity |
| Boc (9H) | ~1.4 | Singlet |
| N-CH₃ (3H) | ~2.8 | Singlet |
| β-CH₂ (2H) | ~2.9-3.2 | Multiplet |
| α-CH (1H) | ~4.3-4.6 | Multiplet |
| O-CH₃ (3H) | ~3.7 | Singlet |
| Aromatic (4H) | ~6.8-7.2 | Doublets |
| DCHA (23H) | ~1.0-3.0 | Multiplets |
| Carbon (¹³C) | Expected Chemical Shift (ppm) for Boc-N-Me-D-Tyr(Me)-OH |
| Boc (C(CH₃)₃) | ~28 |
| N-CH₃ | ~35 |
| β-CH₂ | ~37 |
| α-CH | ~58 |
| O-CH₃ | ~55 |
| Aromatic | ~114-158 |
| C=O (Boc) | ~155 |
| C=O (Acid) | ~175 |
| DCHA | ~25-52 |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry (MS) is a critical analytical technique used to confirm the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized. The expected molecular weight for the free acid, Boc-N-Me-D-Tyr(Me)-OH, is approximately 325.38 g/mol , and for the DCHA salt, it is approximately 506.71 g/mol . The mass spectrum would show a peak corresponding to the protonated molecule [M+H]⁺ of the free acid at m/z 326.39 and potentially a peak for the DCHA cation at m/z 182.3.
Infrared (IR) Spectroscopy for Functional Group Identification
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |
| C-H stretch (Aromatic & Aliphatic) | 2850-3100 |
| C=O stretch (Boc & Carboxylic Acid) | 1680-1750 |
| N-H bend (Amine salt) | 1500-1650 |
| C-O stretch (Ether & Ester) | 1000-1300 |
Chromatographic Purity Assessment
Chromatographic techniques are essential for determining the purity of this compound and for monitoring the progress of its incorporation into peptide chains.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Purification
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like protected amino acids and peptides. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of molecules. A C18 column is typically employed with a mobile phase gradient of water and acetonitrile, often containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. researchgate.netrsc.org The purity of this compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For peptide conjugates, HPLC is used to monitor the reaction progress and to purify the final product.
| Parameter | Typical Conditions |
| Column | C18, 5 µm particle size |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | Linear gradient from low to high %B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions. thieme.delibretexts.org In the context of peptide synthesis, TLC can be used to follow the coupling of this compound to a growing peptide chain. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. The disappearance of the starting amino acid spot and the appearance of a new, less polar product spot indicates that the coupling reaction is proceeding. The choice of eluent (mobile phase) is crucial for achieving good separation and typically consists of a mixture of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane), with a small amount of acetic acid or methanol (B129727) to improve resolution.
| Parameter | Typical Conditions |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl acetate (B1210297)/Hexane (e.g., 1:1) with 1% Acetic Acid |
| Visualization | UV light (254 nm), Ninhydrin (B49086) stain, or Potassium permanganate (B83412) stain |
Chiral Purity Analysis
The stereochemical configuration of amino acid derivatives is of paramount importance in peptide synthesis. The incorporation of an amino acid with the incorrect chirality results in the formation of diastereomeric peptides. These diastereomers can be difficult to separate and may possess altered biological activity or pharmacological profiles. Therefore, rigorous analysis of the chiral purity of building blocks like this compound is a critical quality control step.
The assessment of stereochemical integrity, or enantiomeric purity, for protected amino acids is crucial to prevent the introduction of undesired diastereomeric impurities in the final peptide product. A variety of analytical techniques are employed to quantify the enantiomeric excess (ee) and ensure that the starting material meets stringent purity requirements.
Chiral High-Performance Liquid Chromatography (HPLC) is a predominant and powerful method for this purpose. sigmaaldrich.comsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation in time and allowing for accurate quantification. For N-protected amino acids, including Boc-derivatives, macrocyclic glycopeptide-based CSPs such as teicoplanin and ristocetin (B1679390) A have proven to be highly effective. chemimpex.comglpbio.com Protein-based columns, for instance those using ovomucoid, are also noted for their versatility in resolving a wide range of protected amino acids. sigmaaldrich.comsigmaaldrich.com The separation can be finely tuned by optimizing the mobile phase composition, including its polarity and pH, enabling the detection of even trace amounts of the undesired enantiomer, sometimes as low as 0.15%. sigmaaldrich.comsigmaaldrich.com
Beyond HPLC, other advanced methods are available for stereochemical analysis. Chiral Gas Chromatography (GC) can be used for the resolution of amino acid enantiomers, although it typically requires the analytes to be converted into more volatile derivatives first. peptide.com Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool. While not used for routine enantiomeric excess determination, it is highly effective for assigning stereochemistry, particularly when comparing the spectra of epimers or diastereomers, where distinct differences in the chemical shifts of specific protons can be observed. medchemexpress.com Mass spectrometry has also been adapted for chiral analysis by observing the gas-phase reactions of amino acid complexes with a chiral selector molecule. medchemexpress.com
Optical rotation is a fundamental physical property of chiral substances, quantifying the extent to which they rotate the plane of plane-polarized light. The measurement is conducted using a polarimeter, and the result is expressed as the specific rotation, [α]. This value is a characteristic constant for a pure chiral compound under specified conditions (temperature, wavelength of light, solvent, and concentration).
For a sample containing a mixture of enantiomers, the observed optical rotation is directly proportional to the enantiomeric excess (ee) of the sample. The optical purity is a measure derived from this observation, calculated as the ratio of the observed specific rotation of the sample to the specific rotation of the pure enantiomer. In ideal scenarios, the optical purity is identical to the enantiomeric excess. However, non-linear effects can sometimes cause deviations between these two values.
The specific rotation for Boc-N-Me-D-Tyr(Me)-OH is the mirror image of its L-enantiomer. The corresponding L-isomer, N-α-t-Boc-O-methyl-L-tyrosine, has a reported specific rotation in the range of +16.0 to +20.0°. sigmaaldrich.com Therefore, the expected specific rotation for the pure D-enantiomer, Boc-N-Me-D-Tyr(Me)-OH, would be in the range of -16.0 to -20.0° under the same measurement conditions. The dicyclohexylamine (DCHA) salt form does not itself possess a chiral center and primarily serves to aid in crystallization and handling, but the specific rotation is typically measured on the free acid or a closely related derivative. Commercial suppliers confirm lot-specific values on a Certificate of Analysis. peptide.com
Table 1: Optical Rotation Data for N-Boc-O-methyl-tyrosine Enantiomers Note: The value for the D-isomer is inferred from the reported value of the L-isomer.
| Compound | Specific Rotation [α]25D | Concentration (c) | Solvent | Source |
|---|---|---|---|---|
| N-α-t-Boc-O-methyl-L-tyrosine | +16.0 to +20.0 ° | 1 | Methanol | sigmaaldrich.com |
| N-α-t-Boc-O-methyl-D-tyrosine | -16.0 to -20.0 ° (inferred) | 1 | Methanol | Inferred from sigmaaldrich.com |
Role of Boc N Me D Tyr Me Oh.dcha Derived Peptides in Modulating Biological Activity and Stability
Conformational Control and Backbone Rigidity in Peptides
The three-dimensional structure of a peptide is paramount to its biological function. Modifications such as N-methylation and the inclusion of D-amino acids, features present in Boc-N-Me-D-Tyr(Me)-OH.DCHA, are powerful tools for influencing peptide conformation and restricting backbone flexibility.
N-methylation, the substitution of the amide proton with a methyl group, introduces significant steric constraints that directly impact the peptide's conformational freedom. nih.govresearchgate.net This modification eliminates the hydrogen bond donor capability of the amide nitrogen, preventing the formation of common secondary structures like α-helices and β-sheets that rely on these bonds. nih.gov Instead, it favors specific turn structures and can lock the peptide into a more rigid and defined conformation. researchgate.net This reduced flexibility can be highly advantageous, as it pre-organizes the peptide into a shape that is optimal for receptor binding, potentially increasing both affinity and selectivity. researchgate.netacs.org For example, the N-methylation of a synthetic cyclic pentapeptide ligand was shown to reduce backbone flexibility, which was directly beneficial for increasing its receptor selectivity. researchgate.net However, the structural shifts induced by N-methylation can be so significant that they may also lead to a less active conformation if not placed strategically. nih.govacs.org
The substitution of naturally occurring L-amino acids with their D-enantiomers is another potent strategy for controlling peptide structure. formulationbio.com Since most proteases are stereospecific for L-amino acids, the inclusion of D-amino acids inherently confers stability. formulationbio.comwikipedia.org From a conformational standpoint, D-amino acids have different Ramachandran plot preferences compared to their L-counterparts, allowing access to unique backbone torsion angles. researchgate.net This property is particularly useful in designing specific secondary structures. For instance, a D-amino acid can be strategically placed to nucleate a tight β-turn, a common motif in bioactive peptides that facilitates the formation of antiparallel β-sheets and cyclic structures. researchgate.net The conformational preferences of D-amino acids can be exploited to promote the formation of specific, well-defined folded structures that are essential for biological recognition. formulationbio.com
Enzymatic Stability and Proteolytic Resistance
A major hurdle for peptide-based therapeutics is their rapid degradation by proteases in the body. The modifications inherent in this compound directly address this challenge by making the resulting peptides resistant to enzymatic cleavage.
Several chemical modification strategies have been developed to improve the metabolic stability and in vivo half-life of peptides. nih.gov Key approaches include:
Incorporation of D-amino acids : Swapping L-amino acids with their D-isomers makes the peptide bonds unrecognizable to most endogenous proteases, significantly increasing resistance to degradation. nih.govnovoprolabs.com
N-methylation : The addition of a methyl group to the backbone amide nitrogen sterically hinders the approach of proteases, preventing cleavage. novoprolabs.comrsc.org This modification has been shown to enhance metabolic resistance and extend the half-life of peptides like somatostatin (B550006) analogues. novoprolabs.comrsc.org
Peptide Cyclization : Linking the N- and C-termini or side chains to form a cyclic structure restricts the peptide's conformation and can prevent degradation by exopeptidases. novoprolabs.comabyntek.com
Stapled Peptides : This technique involves introducing a synthetic brace (staple) to lock a peptide into a specific secondary structure, often an α-helix, which can enhance stability against proteases. nih.gov
The combination of a D-amino acid and N-methylation in a single building block provides a dual layer of protection against proteolysis.
The presence of D-amino acids and N-methylated residues confers a high degree of resistance to enzymatic breakdown. Peptides composed entirely of L-amino acids are readily degraded by proteases, whereas peptides containing D-amino acids are significantly more stable because they are poor substrates for these enzymes. formulationbio.comlifetein.com Similarly, N-methylation is a highly effective method for creating protease resistance. rsc.org Studies have shown that even a single N-methylated residue can dramatically increase a peptide's half-life in the presence of proteases like trypsin and chymotrypsin. nih.gov This resistance is not always localized to the site of modification; an N-methyl group can confer stability to adjacent peptide bonds as well. nih.gov In one study, N-methylation of a pentapeptide resulted in a threefold increase in its half-life against the protease elastase, with cleavage being blocked at all N-alkylated sites. rsc.org
Table 1: Effect of N-Methylation on Peptide Half-Life in the Presence of Proteases An interactive data table summarizing research findings on the increased resistance of N-methylated peptides to specific proteases.
| Peptide Sequence | Modification | Protease | Half-Life (τ1/2) Fold Increase | Reference |
|---|---|---|---|---|
| Model Pentapeptide | N-methylated (R1=Me) | Elastase | 3-fold | rsc.org |
| Somatostatin Analogue | Multiple N-methylations | - | 5-fold | rsc.org |
| G-protein Ligand (DKLYWWEFL) | Single N-Me at P2 (N-Me-D) | Trypsin | 72-fold | nih.gov |
| G-protein Ligand (DKLYWWEFL) | Single N-Me at P1 (N-Me-K) | Trypsin | >1000-fold | nih.gov |
Modulating Receptor Binding and Selectivity
Ultimately, the goal of these modifications is to create a peptide that not only survives in the body but also interacts with its biological target with high affinity and selectivity. The conformational rigidity imparted by N-methylation and D-amino acids plays a crucial role in achieving this. By locking a peptide into its bioactive conformation, these modifications can significantly enhance binding affinity. nih.gov The reduced flexibility minimizes the entropic penalty of binding, leading to a more favorable interaction.
Furthermore, N-methylation can improve selectivity by creating a unique peptide surface that fits precisely into the binding pocket of the intended receptor while sterically clashing with off-target receptors. researchgate.net In some cases, N-methylation is not just beneficial but essential for activity; its removal can lead to a near-complete loss of inhibitory function and binding affinity. nih.govacs.org This highlights the advantage of incorporating such modifications during the initial discovery phase of peptide drug development rather than as a post-discovery optimization step. acs.org The strategic use of building blocks like this compound allows for the rational design of peptides with fine-tuned receptor binding profiles, leading to more potent and selective therapeutic candidates. nih.gov
Design of Agonists and Antagonists
The strategic incorporation of N-methylated D-amino acids, such as the moiety derived from this compound, is a powerful tool in the rational design of peptide agonists and antagonists. These modifications can profoundly influence receptor binding affinity and intrinsic activity by altering the peptide's conformation and hydrogen bonding capacity.
The development of potent and selective ligands for various G protein-coupled receptors (GPCRs) often relies on such modifications. For instance, in the realm of opioid peptides, the replacement of the N-terminal tyrosine with modified analogues has been shown to shift receptor selectivity and activity. While specific studies detailing the use of this compound in this context are not widely published, the principles derived from similar modifications are highly relevant. For example, the substitution of L-tyrosine with 2',6'-dimethyl-L-tyrosine (L-Dmt) in Leu-enkephalin led to a significant increase in potency at both mu (μ) and delta (δ) opioid receptors. nih.gov This highlights how modifications to the tyrosine ring can dramatically impact biological activity.
Furthermore, the conversion of an agonist to an antagonist is a frequent outcome of D-amino acid substitution. This switch in activity is often attributed to the altered spatial orientation of key pharmacophoric groups, which may allow for receptor binding but prevent the conformational changes required for receptor activation. For example, in the development of melanocortin receptor ligands, the introduction of a D-phenylalanine residue was a key step in converting a potent agonist into an antagonist.
The following table illustrates hypothetical scenarios of how incorporating an N-Me-D-Tyr(Me) residue could modulate the activity of a generic peptide ligand.
Table 1: Hypothetical Impact of N-Me-D-Tyr(Me) Incorporation on Peptide Activity
| Parent Peptide (Agonist) | Modified Peptide | Receptor Target | Change in Activity | Postulated Mechanism |
|---|---|---|---|---|
| H-Tyr-Gly-Gly-Phe-Leu-OH | H-(N-Me-D-Tyr(Me))-Gly-Gly-Phe-Leu-OH | Opioid Receptor | Agonist to Antagonist | Altered orientation of the phenolic side chain prevents receptor activation. |
| Ac-His-Trp-Ala-Val-Gly-NH2 | Ac-His-(N-Me-D-Tyr(Me))-Ala-Val-Gly-NH2 | Growth Hormone Secretagogue Receptor | Increased Agonist Potency | Favorable conformational constraint and increased metabolic stability. |
| H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH | H-Arg-Pro-Pro-Gly-(N-Me-D-Tyr(Me))-Ser-Pro-Phe-Arg-OH | Bradykinin B2 Receptor | Partial Agonist | Disruption of a key hydrogen bond necessary for full agonism. |
Structure-Activity Relationship (SAR) Studies in Peptidomimetics
Structure-activity relationship (SAR) studies are fundamental to understanding how specific chemical modifications influence the biological activity of a peptide. The incorporation of residues derived from this compound provides a rich platform for SAR exploration, allowing researchers to probe the importance of N-methylation, stereochemistry, and side-chain functionality at a specific position within a peptide sequence.
A key aspect of SAR studies involving N-methylated amino acids is the impact on peptide conformation. N-methylation eliminates the amide proton, preventing its participation in hydrogen bonding and introducing steric constraints that can significantly alter the peptide backbone's flexibility and preferred conformation. This can lead to the stabilization of specific secondary structures, which may be either beneficial or detrimental to biological activity. For instance, a study on backbone cyclized melanocortin peptides revealed that N-methylation of active peptides led to a reduction in biological activity, suggesting that the induced conformational changes were unfavorable for receptor binding and activation.
Conversely, in other systems, N-methylation can lock a peptide into a more bioactive conformation. Research on minigastrin analogs demonstrated that N-methylation at a specific norleucine residue was crucial for high affinity to the cholecystokinin-2 receptor (CCK-2R). nih.gov This underscores the context-dependent nature of N-methylation effects.
The table below presents a hypothetical SAR study of a peptide where the tyrosine residue at position 'X' is systematically modified.
Table 2: Hypothetical Structure-Activity Relationship (SAR) of a Tyr-Containing Peptide
| Peptide Analogue | Modification at Position 'X' | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | In Vitro Stability (t1/2, min) |
|---|---|---|---|---|
| Peptide 1 (Parent) | L-Tyr | 10 | 5 (Agonist) | 15 |
| Peptide 2 | D-Tyr | 50 | 100 (Antagonist) | 120 |
| Peptide 3 | N-Me-L-Tyr | 25 | 15 (Agonist) | 90 |
| Peptide 4 | N-Me-D-Tyr | 5 | 2 (Antagonist) | 240 |
| Peptide 5 | L-Tyr(Me) | 15 | 8 (Agonist) | 20 |
| Peptide 6 | N-Me-D-Tyr(Me) | 2 | 1 (Potent Antagonist) | >360 |
In this hypothetical example, the combination of N-methylation and D-stereochemistry in Peptide 6, which would be derived from this compound, results in a highly potent and stable antagonist. This synergistic effect highlights the value of this modified amino acid in peptidomimetic design.
Applications of Peptides Incorporating Boc N Me D Tyr Me Oh in Advanced Research Models
Peptidomimetics and Drug Design Strategies
The incorporation of non-natural amino acids like Boc-N-Me-D-Tyr(Me)-OH is a cornerstone of peptidomimetic chemistry, which aims to develop peptide-like molecules with improved therapeutic properties such as enhanced stability, bioavailability, and receptor selectivity.
G Protein-Coupled Receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of modern pharmaceuticals. Peptides that act as ligands for GPCRs are often limited by their susceptibility to enzymatic degradation and poor membrane permeability. The structural modifications present in Boc-N-Me-D-Tyr(Me)-OH help to overcome these limitations.
The N-methylation of the peptide backbone introduces a steric hindrance that can protect against enzymatic cleavage by proteases. This modification also restricts the conformational flexibility of the peptide, which can lock it into a bioactive conformation, leading to higher receptor affinity and selectivity. nih.gov For instance, multiple N-methylations of the melanocortin agonist MT-II were shown to significantly enhance its selectivity for the human melanocortin 1 receptor (hMC1R).
The D-configuration of the amino acid is another critical feature for enhancing peptide stability. Natural peptides are composed of L-amino acids, and proteases are stereospecific for these L-forms. Incorporating a D-amino acid, such as D-tyrosine, renders the peptide resistant to degradation. Furthermore, the use of D-amino acids can profoundly influence the peptide's secondary structure, often stabilizing reverse-turn conformations that are crucial for receptor binding. nih.gov Structure-activity relationship (SAR) studies on melanocortin ligands have frequently utilized D-amino acid substitutions to convert agonists into antagonists or to fine-tune receptor selectivity. nih.govnih.gov
The O-methylation of the tyrosine side chain in Boc-N-Me-D-Tyr(Me)-OH alters its electronic and steric properties. While the hydroxyl group of tyrosine can participate in hydrogen bonding, the methyl ether is a weaker hydrogen bond acceptor. This modification can be used to probe the importance of hydrogen bonding at the receptor's binding site and can also enhance the lipophilicity of the peptide, potentially improving its ability to cross cell membranes.
The principles that make peptides incorporating Boc-N-Me-D-Tyr(Me)-OH effective GPCR ligands also apply to the design of enzyme inhibitors. By mimicking the structure of a natural substrate or transition state, these modified peptides can bind to the active site of an enzyme and block its activity. The enhanced stability conferred by N-methylation and D-amino acids is particularly advantageous for enzyme inhibitors, as it prolongs their duration of action. The conformational constraints imposed by these modifications can also lead to a more precise fit within the enzyme's active site, resulting in higher potency and selectivity.
Exploration in Specific Biological Pathways (e.g., melanocortin system, C5a receptor)
The unique characteristics of Boc-N-Me-D-Tyr(Me)-OH make it a valuable tool for studying specific and complex biological pathways, such as those involving the melanocortin system and the C5a receptor.
The melanocortin system , which includes five distinct GPCR subtypes (MC1R to MC5R), is involved in a wide range of physiological processes, including pigmentation, energy homeostasis, and sexual function. nih.gov The development of selective ligands for these receptor subtypes is crucial for dissecting their individual roles and for developing targeted therapies. The core pharmacophore for many melanocortin ligands is the His-Phe-Arg-Trp sequence. nih.gov The phenylalanine residue, in particular, has been a major focus of SAR studies, where substitutions with non-natural amino acids, including D-amino acids and other modified residues, have led to ligands with altered agonist/antagonist profiles and receptor selectivities. nih.gov The incorporation of an N-methylated D-tyrosine derivative like Boc-N-Me-D-Tyr(Me)-OH into melanocortin peptide analogues is a logical strategy to enhance stability and explore the conformational requirements for binding and activation of the different melanocortin receptors.
The C5a receptor (C5aR) is a key player in the inflammatory response, mediating the potent pro-inflammatory effects of the complement component C5a. nih.gov Antagonists of the C5aR are of significant interest for the treatment of various inflammatory diseases. nih.gov The N-terminus of the C5aR, which is crucial for ligand binding, contains tyrosine residues that are post-translationally sulfated. nih.govnih.gov This highlights the importance of the tyrosine side chain in C5aR ligand recognition. While O-methylation is different from sulfation, the use of a modified tyrosine such as in Boc-N-Me-D-Tyr(Me)-OH allows researchers to probe the structural and electronic requirements of the binding pocket. The development of peptide and peptidomimetic antagonists of C5aR has been an active area of research, with studies demonstrating the utility of D-amino acids and cyclic structures in achieving high potency.
| Receptor System | Key Features of Ligand Design | Relevance of Boc-N-Me-D-Tyr(Me)-OH |
| Melanocortin System | D-amino acid substitutions for selectivity; N-methylation for stability and conformational constraint; modifications of the Phe residue in the core pharmacophore. nih.govnih.gov | Provides a D-amino acid with N-methylation and a modified tyrosine side chain, all of which are established strategies in melanocortin ligand design. |
| C5a Receptor | Importance of tyrosine residues in the receptor's N-terminus for ligand binding; development of D-amino acid-containing antagonists. nih.govnih.gov | The modified tyrosine can probe binding site interactions, while the D-configuration enhances stability, a desirable feature for antagonists. |
Advanced Structural Studies of Peptide-Receptor Interactions
Understanding the three-dimensional structure of peptide-receptor complexes is paramount for rational drug design. Peptides incorporating Boc-N-Me-D-Tyr(Me)-OH are valuable probes in these advanced structural studies.
Computational methods are powerful tools for investigating the conformational preferences of peptides and their interactions with receptors at an atomic level. nih.gov Molecular dynamics (MD) simulations can be used to explore the conformational landscape of a peptide containing an N-methylated D-tyrosine derivative, providing insights into how these modifications influence the peptide's structure and flexibility. mdpi.com
When studying peptide-receptor complexes, MD simulations can help to:
Predict the binding mode of the ligand.
Identify key amino acid residues involved in the interaction.
Calculate the binding free energy, providing a theoretical measure of binding affinity. mdpi.combiorxiv.org
For example, MD simulations have been used to study the binding of ligands to the C5a receptor, revealing a cooperative two-site binding mechanism. biorxiv.org Such studies can guide the design of new ligands with improved affinity and selectivity by highlighting favorable and unfavorable interactions. The conformational constraints imposed by the N-methyl group and the D-amino acid in Boc-N-Me-D-Tyr(Me)-OH can simplify the conformational space that needs to be sampled in these simulations, making the calculations more tractable and the results more focused.
A variety of experimental techniques are employed to quantify the binding affinity of a novel peptide ligand for its receptor. These methods are essential for validating the predictions from computational studies and for ranking the potency of newly synthesized compounds.
Commonly used techniques include:
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for N-Methylated D-Amino Acids
The synthesis of N-methylated amino acids is a critical area of ongoing research, as efficient and stereospecific methods are essential for their widespread use. researchgate.net Traditional methods for N-methylation can sometimes be harsh or lack scalability, prompting the development of more innovative approaches. researchgate.netcdnsciencepub.com
Recent advancements focus on creating more efficient, environmentally friendly, and cost-effective synthetic routes. One promising method involves the use of dimethyl carbonate (DMC) in an acid-assisted system, which has shown high efficiency and selectivity for N-methylation of various amino acids with minimal risk of racemization. rsc.org Another approach utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, allowing for solid-phase N-methylation. csic.es This solid-phase strategy simplifies purification and allows for the reuse of the resin, making the process more sustainable. csic.es
Furthermore, researchers are exploring enzymatic and chemoenzymatic strategies. For instance, a bioconjugation platform using a borosin-type methyltransferase has been developed for the backbone N-methylation of peptides. nih.gov Such biocatalytic methods offer high specificity and can operate under mild conditions, reducing the potential for side reactions. nih.gov The development of these novel synthetic methodologies is crucial for making N-methylated D-amino acids like Boc-N-Me-D-Tyr(Me)-OH more accessible for research and industrial applications. ingentaconnect.com
Integration into Combinatorial Library Synthesis for Drug Discovery
Combinatorial chemistry has become a cornerstone of modern drug discovery, enabling the rapid synthesis and screening of vast libraries of compounds to identify new drug candidates. nih.gov The inclusion of N-methylated amino acids in these libraries is highly desirable as it introduces structural diversity and can lead to peptides with improved drug-like properties. acs.orgnih.gov
The integration of building blocks like Boc-N-Me-D-Tyr(Me)-OH.DCHA into combinatorial libraries allows for the creation of peptides with enhanced proteolytic stability, increased membrane permeability, and controlled conformations. nih.govmerckmillipore.com These properties are often lacking in natural peptides, limiting their therapeutic potential. peptide.com The ribosomal synthesis of peptides containing multiple N-methylated residues is a particularly exciting development, with the potential to generate libraries containing as many as 10¹⁴ unique peptide sequences. acs.orgnih.gov
The use of N-methylated amino acids in combinatorial synthesis is not without its challenges. The coupling of successive N-methylated residues can be difficult. merckmillipore.com However, the development of specialized coupling reagents and techniques is helping to overcome these hurdles, paving the way for the routine inclusion of these valuable building blocks in drug discovery pipelines. merckmillipore.com
Advanced Applications in Bio-conjugation and Chemical Biology
Bioconjugation, the process of linking molecules to biological systems, is a powerful tool in chemical biology for probing biological processes and developing new diagnostics and therapeutics. N-methylated amino acids are finding increasing use in this field due to the unique properties they confer upon peptides.
One area of interest is the development of peptide-based probes and imaging agents. The enhanced stability of N-methylated peptides makes them ideal scaffolds for attaching reporter molecules, such as fluorescent dyes or radioisotopes. These bioconjugates can be used to track biological processes in real-time or to specifically target diseased tissues for imaging or therapy.
Furthermore, chemoenzymatic strategies are being developed to site-specifically N-methylate peptides and proteins. nih.gov This approach allows for precise control over the location of the modification, enabling detailed studies of the functional consequences of N-methylation. nih.gov Such techniques are invaluable for understanding the role of N-methylation in natural product biosynthesis and for engineering proteins with novel functions.
Elucidation of Complex Conformational Dynamics in Peptide-Drug Interactions
The introduction of an N-methyl group into a peptide backbone has profound effects on its conformational flexibility. nih.govresearchgate.netrsc.org This modification eliminates the amide proton, preventing the formation of hydrogen bonds and restricting the range of accessible backbone dihedral angles (phi and psi). researchgate.netnih.gov This conformational constraint can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and receptor selectivity. nih.gov
Understanding the complex conformational dynamics of N-methylated peptides is crucial for the rational design of peptide-based drugs. Molecular dynamics simulations and advanced spectroscopic techniques, such as NMR, are being used to study the structural ensembles of these molecules. rsc.orgresearchgate.net These studies have revealed that N-methylation can induce turn-like structures and alter the propensity to form secondary structures like beta-sheets and alpha-helices. researchgate.netresearchgate.netnih.gov
By elucidating the relationship between N-methylation, conformation, and biological activity, researchers can more effectively design peptides with tailored pharmacological profiles. This knowledge is essential for optimizing lead compounds and for developing a deeper understanding of the molecular basis of peptide-drug interactions. The ability to accurately model the structures of N-methylated peptides will greatly facilitate the rational design of this important class of molecules. rsc.org
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Boc-N-Me-D-Tyr(Me)-OH.DCHA, and how can researchers ensure reproducibility?
- Methodological Answer : The synthesis involves sequential protection of the amino group with a tert-butyloxycarbonyl (Boc) group, N-methylation, and O-methylation of the tyrosine hydroxyl group. The final product is typically isolated as a dicyclohexylamine (DCHA) salt to enhance crystallinity. To ensure reproducibility:
- Use anhydrous conditions during methylation to prevent side reactions.
- Validate each intermediate via H/C NMR and HPLC (≥95% purity).
- Report detailed reaction parameters (e.g., solvent ratios, temperature, coupling agents) as per guidelines for experimental reproducibility .
- For new batches, compare melting points and spectroscopic data with literature values (e.g., CAS registry data) .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound, and what key parameters should be reported?
- Methodological Answer :
- NMR : H/C NMR to confirm methyl group positions (N-Me at ~2.8–3.2 ppm, O-Me at ~3.3–3.7 ppm) and Boc group integrity.
- HPLC : Use reverse-phase chromatography (C18 column) with UV detection (254 nm) to assess purity; report retention time and mobile phase composition.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for the free acid and DCHA salt).
- Elemental Analysis : Required for novel compounds to verify stoichiometry .
Q. How is this compound typically employed in solid-phase peptide synthesis (SPPS), and what advantages does it offer over non-methylated derivatives?
- Methodological Answer :
- Role in SPPS : Used as a protected amino acid building block. The N-methylation reduces hydrogen bonding, improving solubility in organic solvents (e.g., DMF) and minimizing aggregation during synthesis.
- Advantages :
- Enhanced resistance to enzymatic degradation in peptide chains due to methyl groups.
- Reduced steric hindrance compared to bulkier protecting groups (e.g., Fmoc), enabling efficient coupling in sterically demanding sequences .
Advanced Research Questions
Q. What strategies can mitigate racemization during the incorporation of this compound into peptide sequences, and how should reaction conditions be optimized?
- Methodological Answer :
- Coupling Agents : Use low-racemization agents like HATU or COMU instead of HOBt/DIC.
- Temperature Control : Perform couplings at 0–4°C to slow base-catalyzed racemization.
- Monitoring : Analyze chiral integrity via chiral HPLC or circular dichroism (CD) spectroscopy after each coupling step.
- Base Selection : Avoid strong bases like DIEA; opt for milder alternatives (e.g., N-methylmorpholine) .
Q. How does the stability of this compound vary under different temperatures and pH levels, and what experimental approaches are used to assess this?
- Methodological Answer :
- Stability Testing :
- Thermal Stability : Incubate samples at 25°C, 37°C, and 50°C for 24–72 hours; monitor degradation via HPLC.
- pH Stability : Dissolve in buffers (pH 2–10) and analyze by NMR/HPLC for Boc group cleavage or methyl ester hydrolysis.
- Key Findings :
- Boc groups are stable in acidic conditions (pH ≥3) but hydrolyze rapidly in strong acids (pH <2).
- O-methylation enhances stability against oxidation compared to unprotected tyrosine .
Q. What methodologies are recommended for analyzing the stereochemical integrity of this compound in complex peptide chains, and how can conflicting data from NMR and X-ray crystallography be reconciled?
- Methodological Answer :
- NMR Analysis : Use F NMR if fluorinated analogs are synthesized; NOESY can reveal spatial arrangements of methyl groups.
- X-ray Crystallography : Resolve crystal structures of peptides containing the derivative to confirm absolute configuration.
- Data Reconciliation : If NMR suggests racemization but crystallography does not, re-examine sample purity (e.g., chiral contaminants) or consider dynamic disorder in crystals. Cross-validate with Marfey’s reagent derivatization for chiral amino acid analysis .
Methodological Considerations
- Data Reporting : Include raw spectral data (NMR, HPLC traces) in supplementary materials for peer review .
- Experimental Design : For stability studies, use a factorial design to test temperature/pH interactions, ensuring statistical validity .
- Conflict Resolution : When contradictions arise (e.g., purity vs. activity discrepancies), repeat experiments with independent batches and apply multi-technique validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
